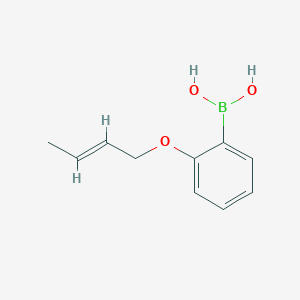

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid

説明

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid (C₁₀H₁₃BO₃) is a boronic acid derivative featuring a phenyl ring substituted with a but-2-en-1-yloxy group in the ortho position. Boronic acids are widely utilized in Suzuki-Miyaura couplings, catalysis, and biomedical applications due to their ability to form reversible covalent bonds with diols and amines . This compound’s unique structure positions it as a candidate for studying isomer-dependent reactivity and bioactivity compared to analogous derivatives.

特性

分子式 |

C10H13BO3 |

|---|---|

分子量 |

192.02 g/mol |

IUPAC名 |

[2-[(E)-but-2-enoxy]phenyl]boronic acid |

InChI |

InChI=1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ |

InChIキー |

GBBCFDVFMWOXAV-NSCUHMNNSA-N |

異性体SMILES |

B(C1=CC=CC=C1OC/C=C/C)(O)O |

正規SMILES |

B(C1=CC=CC=C1OCC=CC)(O)O |

製品の起源 |

United States |

準備方法

The synthesis of (E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with organoboron compounds . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

化学反応の分析

(E)-(2-(But-2-en-1-yloxy)フェニル)ボロン酸は、次のような様々な化学反応を起こします。

酸化: ボロン酸基は、過酸化水素などの酸化剤を用いて酸化してフェノールに変換することができます。

還元: 還元反応によって、ボロン酸基をヒドロキシル基に変換することができます。

これらの反応で用いられる一般的な試薬と条件には、次のようなものがあります。

酸化剤: 過酸化水素、過ホウ酸ナトリウム

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム

触媒: カップリング反応のためのパラジウム錯体

これらの反応から生成される主な生成物には、フェノール、アルコール、様々な置換芳香族化合物などがあります。

科学的研究の応用

(E)-(2-(But-2-en-1-yloxy)フェニル)ボロン酸は、科学研究において様々な応用があります。例としては、次のようなものがあります。

化学: 有機合成におけるビルディングブロックとして使用され、特に鈴木・宮浦カップリングによる炭素-炭素結合の形成に用いられます.

生物学: 潜在的な治療応用のためのホウ素含有化合物の開発に用いられます。

医学: 特に酵素阻害剤の設計における創薬および開発における潜在的な用途について研究されています。

産業: 先端材料やポリマーの合成に使用されます.

作用機序

(E)-(2-(But-2-en-1-yloxy)フェニル)ボロン酸の作用機序は、主に様々な分子標的と安定な複合体を形成する能力に関係しています。ボロン酸基は、ジオールやその他の求核剤と相互作用して、可逆的な共有結合を形成することができます。 この特性は、酵素阻害剤の設計において利用されており、化合物が活性部位に結合して酵素活性を阻害することができます .

類似化合物との比較

Key Compounds:

Structural Insights :

- Double Bond Position: The but-2-enyloxy group in the target compound vs. but-3-enyloxy in its isomer () alters steric and electronic profiles.

- Substituent Position : Ortho substitution (target compound) may hinder rotational freedom compared to para analogues, affecting diol-binding efficiency or catalytic activity .

Key Compounds:

Comparative Insights :

- Tubulin Binding : Cis-stilbene derivatives () demonstrate that boronic acid placement near hydrophobic motifs enhances tubulin binding. The target compound’s aliphatic chain may reduce affinity compared to aromatic systems.

Physicochemical and Catalytic Properties

Key Compounds:

Comparative Insights :

- Solubility : The butenyloxy group in the target compound likely reduces aqueous solubility compared to phenyl boronic acid (), limiting its utility in biological assays without formulation adjustments.

生物活性

(E)-(2-(But-2-en-1-yloxy)phenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide an authoritative overview.

Overview of Boronic Acids

Boronic acids, including this compound, are recognized for their stability and versatility in organic synthesis. They are known to exhibit a range of biological activities, such as antibacterial, antiviral, and anticancer properties. The unique reactivity of the boron atom allows these compounds to interact with biological molecules, making them valuable in drug development and therapeutic applications .

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study assessed the antiproliferative potential of phenylboronic acid derivatives in five cancer cell lines using the sulforhodamine B (SRB) method. The results indicated that certain derivatives, including those structurally related to this compound, showed low micromolar values for half-maximal inhibitory concentration (IC50), suggesting strong anticancer activity .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 |

| 2-Fluoro-6-formylphenylboronic acid | A2780 | 5.12 |

| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 | 10.34 |

The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, indicating a potential for targeted cancer therapies .

Antibacterial and Antioxidant Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial properties. It has been shown to be effective against Escherichia coli at concentrations as low as 6.50 mg/mL. Furthermore, it exhibits antioxidant activity with IC50 values comparable to well-known antioxidants, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .

Table 2: Biological Activity Summary

| Activity Type | Measurement Method | Result |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50: 0.14 ± 0.01 µg/mL |

| Antibacterial | Zone of Inhibition | Effective against E. coli |

| Anticancer | SRB Assay | IC50: 18.76 µg/mL |

Case Studies

Several case studies have highlighted the effectiveness of boronic acid derivatives in clinical settings:

- Anticancer Study : A study on a related phenylboronic acid derivative showed significant inhibition of tumor growth in xenograft models, indicating its potential for further development as an anticancer drug.

- Antibacterial Efficacy : In vitro tests demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

The biological activity of this compound can be attributed to its ability to form stable complexes with diols and other nucleophiles. This interaction is crucial for its role in enzyme inhibition and molecular recognition processes, which are fundamental in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。